Lipophilicity Gradient Across C5 Substituents
The calculated partition coefficient (LogP) of 5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid is 2.53, which is 0.32 log units higher than the 5-methyl analog (LogP = 2.21) and 0.62 log units higher than the 5-unsubstituted analog bearing the piperidinylmethyl at the 5-position (LogP = 1.90) . This progressive increase in lipophilicity correlates with the size of the C5 alkyl substituent and positions the target compound closer to the optimal LogP range (2–3) for oral bioavailability and passive membrane permeability, while the lower-LogP analogs may exhibit poorer membrane transit .
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.53 |
| Comparator Or Baseline | 5-Methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid: LogP = 2.21; 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid: LogP = 1.90 |
| Quantified Difference | ΔLogP = +0.32 vs. 5-methyl analog; ΔLogP = +0.62 vs. 5-unsubstituted analog |
| Conditions | Predicted values; consistent computational methodology across Chemsrc and Leyan databases |
Why This Matters
A 0.3–0.6 LogP increase can significantly enhance passive membrane permeability and oral absorption potential, making the C5-ethyl substitution a deliberate parameter for tuning ADME properties in lead optimization.
